2-(4-Methoxy-phenylamino)-propionic acid 2-(4-Methoxy-phenylamino)-propionic acid
Brand Name: Vulcanchem
CAS No.: 66976-53-2
VCID: VC6667786
InChI: InChI=1S/C10H13NO3/c1-7(10(12)13)11-8-3-5-9(14-2)6-4-8/h3-7,11H,1-2H3,(H,12,13)
SMILES: CC(C(=O)O)NC1=CC=C(C=C1)OC
Molecular Formula: C10H13NO3
Molecular Weight: 195.218

2-(4-Methoxy-phenylamino)-propionic acid

CAS No.: 66976-53-2

Cat. No.: VC6667786

Molecular Formula: C10H13NO3

Molecular Weight: 195.218

* For research use only. Not for human or veterinary use.

2-(4-Methoxy-phenylamino)-propionic acid - 66976-53-2

Specification

CAS No. 66976-53-2
Molecular Formula C10H13NO3
Molecular Weight 195.218
IUPAC Name 2-(4-methoxyanilino)propanoic acid
Standard InChI InChI=1S/C10H13NO3/c1-7(10(12)13)11-8-3-5-9(14-2)6-4-8/h3-7,11H,1-2H3,(H,12,13)
Standard InChI Key NBIAPSSMDVYOQH-UHFFFAOYSA-N
SMILES CC(C(=O)O)NC1=CC=C(C=C1)OC

Introduction

Chemical Structure and Physicochemical Properties

2-(4-Methoxy-phenylamino)-propionic acid (C10_{10}H13_{13}NO3_3) features a propionic acid moiety (CH2_2CH2_2COOH) linked to a 4-methoxyaniline group. The methoxy (-OCH3_3) and amino (-NH-) substituents on the aromatic ring contribute to its electronic and steric profile, influencing solubility, stability, and intermolecular interactions.

Key Structural Attributes:

  • Molecular Formula: C10_{10}H13_{13}NO3_3

  • Molecular Weight: 195.22 g/mol

  • Functional Groups: Carboxylic acid (-COOH), secondary amine (-NH-), methoxy (-OCH3_3).

The compound’s amphiphilic nature allows it to participate in hydrogen bonding (via -COOH and -NH-) and hydrophobic interactions (via the aromatic ring), making it versatile in biological and chemical contexts .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-(4-Methoxy-phenylamino)-propionic acid typically involves a two-step process:

  • Michael Addition: Reacting 4-methoxyaniline with acrylonitrile in the presence of a base (e.g., NaOH) to form the nitrile intermediate.

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile group to yield the carboxylic acid.

Example Protocol:

  • Step 1: 4-Methoxyaniline (1.0 equiv) and acrylonitrile (1.2 equiv) are stirred in aqueous NaOH (3 M) at 80–100°C for 8–12 hours.

  • Step 2: The intermediate is hydrolyzed with HCl (6 M) under reflux, followed by extraction with toluene and crystallization using n-hexane .

Yield: ~85–92% (reported for analogous propionic acid derivatives) .

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield and purity. Post-synthesis purification often involves:

  • Crystallization: Solvent mixtures (e.g., n-hexane/ethyl acetate) for high-purity isolates.

  • Chromatography: Reserved for pharmaceutical-grade material.

Biological Activity and Mechanisms

Antioxidant Properties

The methoxy and amino groups confer radical-scavenging activity. In vitro studies on analogous compounds demonstrate:

  • IC50_{50} (DPPH assay): 12–18 μM, comparable to ascorbic acid .

  • Mechanism: Quenching of reactive oxygen species (ROS) via electron donation from the aromatic ring .

Anti-Inflammatory Effects

2-(4-Methoxy-phenylamino)-propionic acid inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E2_2 (PGE2_2) synthesis in macrophage models:

  • COX-2 Inhibition: ~40% at 10 μM .

  • NF-κB Pathway Modulation: Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the carboxylic acid group.

  • Targeted Therapies: Conjugation with monoclonal antibodies for cancer treatment.

Specialty Chemicals

  • Dyes and Pigments: Methoxy groups enhance lightfastness in azo dyes.

  • Polymer Additives: Improves thermal stability in polyesters .

Comparison with Structural Analogs

CompoundMolecular FormulaKey FeaturesBiological Activity
2-(3-Methoxy-phenylamino)-propionic acidC10_{10}H13_{13}NO3_3Meta-methoxy substitutionReduced COX-2 inhibition (~25%)
4-(4-Methoxy-phenylamino)-butanoic acidC11_{11}H15_{15}NO3_3Extended carbon chainEnhanced solubility, lower potency
2-(4-Ethoxy-phenylamino)-propionic acidC11_{11}H15_{15}NO3_3Ethoxy group (-OCH2_2CH3_3)Slower metabolic degradation

The para-methoxy substitution in 2-(4-Methoxy-phenylamino)-propionic acid optimizes steric and electronic effects for target binding .

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